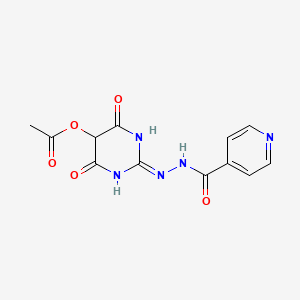
Acetyldialuric acid isonicotinehydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Isonicotinoylhydrazinyl)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-5-yl acetate is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with an isonicotinoylhydrazinyl group and an acetate moiety. The compound’s multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
準備方法
The synthesis of 2-(2-Isonicotinoylhydrazinyl)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-5-yl acetate typically involves multiple steps, starting with the preparation of the core pyrimidine structure. One common method involves the condensation of isonicotinic acid hydrazide with a suitable aldehyde or ketone, followed by cyclization to form the pyrimidine ring.
Industrial production methods often employ solvent-free conditions to enhance yield and reduce environmental impact. Catalysts such as PPA-SiO2 are used to facilitate the reaction, ensuring high selectivity and efficiency .
化学反応の分析
2-(2-Isonicotinoylhydrazinyl)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-5-yl acetate undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms, often altering the functional groups attached to the pyrimidine ring.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific groups within the compound.
科学的研究の応用
The compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in studying enzyme inhibition and protein binding.
作用機序
The mechanism by which 2-(2-Isonicotinoylhydrazinyl)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-5-yl acetate exerts its effects involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound inhibits the activity of key enzymes in bacterial cells, disrupting essential metabolic pathways. In cancer research, it has been shown to interfere with cell division and induce apoptosis in cancer cells .
類似化合物との比較
Similar compounds include derivatives of isonicotinic acid hydrazide and pyrimidine-based molecules. Compared to these, 2-(2-Isonicotinoylhydrazinyl)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-5-yl acetate stands out due to its unique combination of functional groups, which confer enhanced reactivity and specificity in various applications . Some similar compounds include:
- Isoniazid
- Pyrimidine-5-carboxylates
- Monoamine oxidase inhibitors
特性
CAS番号 |
40598-55-8 |
|---|---|
分子式 |
C12H11N5O5 |
分子量 |
305.25 g/mol |
IUPAC名 |
[4,6-dioxo-2-(pyridine-4-carbonylhydrazinylidene)-1,3-diazinan-5-yl] acetate |
InChI |
InChI=1S/C12H11N5O5/c1-6(18)22-8-10(20)14-12(15-11(8)21)17-16-9(19)7-2-4-13-5-3-7/h2-5,8H,1H3,(H,16,19)(H2,14,15,17,20,21) |
InChIキー |
WYWKPIRBTLJQKV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1C(=O)NC(=NNC(=O)C2=CC=NC=C2)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[[(2S)-1-(2-acetamidoacetyl)pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B12916948.png)

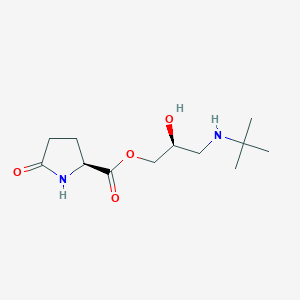
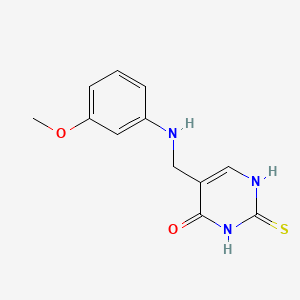
![5-[(Benzenesulfonyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12917005.png)
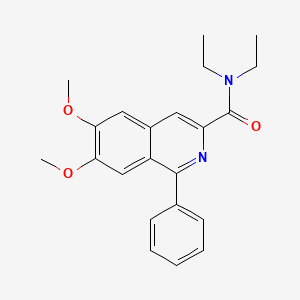

![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]cyclohexanecarboxamide](/img/structure/B12917026.png)

![N-(2,6-Dimethylphenyl)-5-(pyridin-4-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12917038.png)
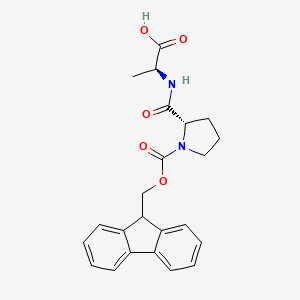

![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B12917048.png)

